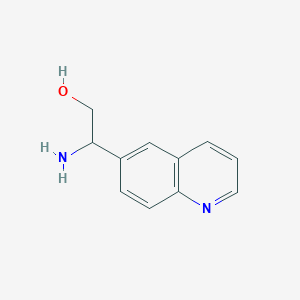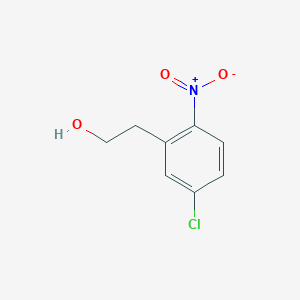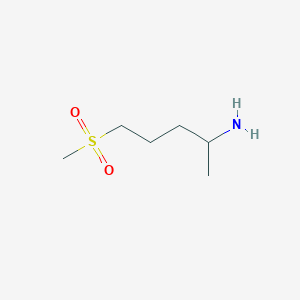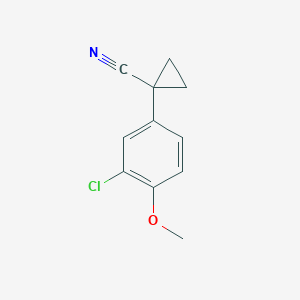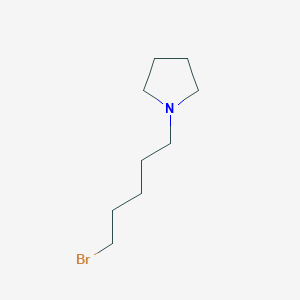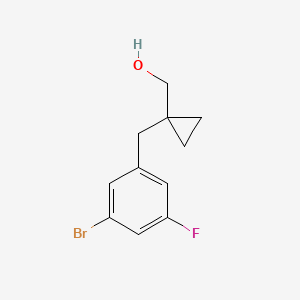
(1-(3-Bromo-5-fluorobenzyl)cyclopropyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(3-Bromo-5-fluorobenzyl)cyclopropyl)methanol is an organic compound that features a cyclopropyl group attached to a methanol moiety, with a benzyl group substituted with bromine and fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-(3-Bromo-5-fluorobenzyl)cyclopropyl)methanol typically involves the following steps:
Formation of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions, where alkenes react with carbenes or carbenoid reagents.
Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions.
Substitution with Bromine and Fluorine: Halogenation reactions can be used to introduce bromine and fluorine atoms onto the benzyl ring.
Attachment of the Methanol Moiety: This can be done through reduction reactions where a carbonyl group is reduced to a hydroxyl group.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and pressures.
Análisis De Reacciones Químicas
Types of Reactions
(1-(3-Bromo-5-fluorobenzyl)cyclopropyl)methanol can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the benzyl group to a more saturated form.
Substitution: Replacement of the bromine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution may result in the formation of new functionalized derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (1-(3-Bromo-5-fluorobenzyl)cyclopropyl)methanol exerts its effects depends on its interactions with molecular targets. This may involve binding to specific enzymes or receptors, altering biochemical pathways, or modulating cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- (1-(3-Bromo-4-fluorobenzyl)cyclopropyl)methanol
- (1-(3-Chloro-5-fluorobenzyl)cyclopropyl)methanol
- (1-(3-Bromo-5-chlorobenzyl)cyclopropyl)methanol
Uniqueness
(1-(3-Bromo-5-fluorobenzyl)cyclopropyl)methanol is unique due to the specific positioning of the bromine and fluorine atoms on the benzyl ring, which can influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C11H12BrFO |
|---|---|
Peso molecular |
259.11 g/mol |
Nombre IUPAC |
[1-[(3-bromo-5-fluorophenyl)methyl]cyclopropyl]methanol |
InChI |
InChI=1S/C11H12BrFO/c12-9-3-8(4-10(13)5-9)6-11(7-14)1-2-11/h3-5,14H,1-2,6-7H2 |
Clave InChI |
GAEKBIJFIKEWNV-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(CC2=CC(=CC(=C2)Br)F)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Benzo[D][1,3]dioxol-5-YL)azetidine](/img/structure/B13606617.png)
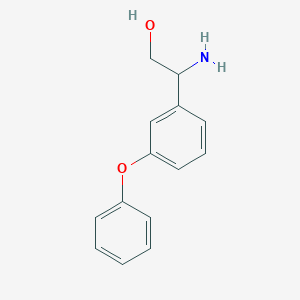
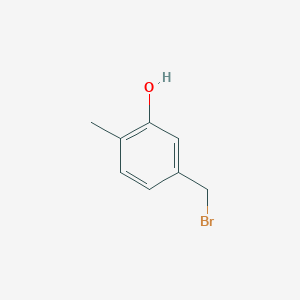



![Imidazo[1,2-b]pyridazine-3-carboxylicacidhydrochloride](/img/structure/B13606667.png)
![[6-(1,2,4-Triazol-1-yl)pyridin-3-yl]methanol](/img/structure/B13606668.png)
